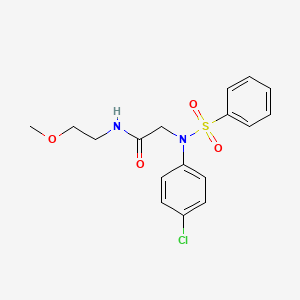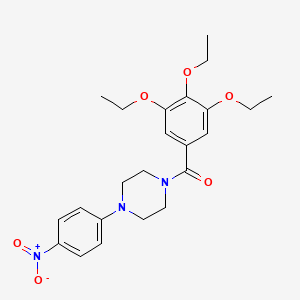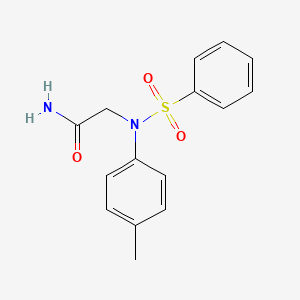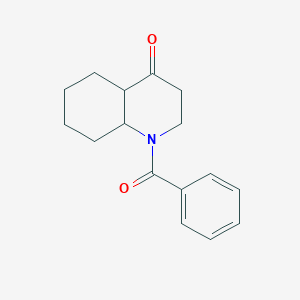
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 54626, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.
Mecanismo De Acción
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 acts as a glycine site antagonist, which means it binds to the glycine site of the NMDA receptor and inhibits its activity. This leads to a decrease in the influx of calcium ions into the neuron, which can help prevent excitotoxicity and neuronal damage.
Biochemical and physiological effects:
This compound 54626 has been shown to have a number of biochemical and physiological effects, including the ability to modulate synaptic plasticity, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it may not be suitable for all types of experiments, as its effects are specific to the NMDA receptor and may not be relevant in all disease models.
Direcciones Futuras
There are a number of potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626, including further studies on its neuroprotective properties, its potential therapeutic applications in other diseases, and the development of more potent and selective glycine site antagonists. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound 54626 could help optimize its therapeutic use.
Métodos De Síntesis
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 can be synthesized using a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-methoxyethylamine to form N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyethyl)ethylenediamine. This intermediate is then reacted with phenylsulfonyl chloride to form N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)ethylenediamine. Finally, this compound is reacted with glycine to form this compound 54626.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to have neuroprotective effects, as well as the ability to modulate synaptic plasticity and improve cognitive function.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-12-11-19-17(21)13-20(15-9-7-14(18)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTLAVQPNXBNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)
![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)

![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)

![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)
![ethyl {5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156921.png)


![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)